Desfluoro Idelalisib - 870281-74-6

Desfluoro Idelalisib

Catalog Number: EVT-1487642
CAS Number: 870281-74-6
Molecular Formula: C₂₂H₁₉N₇O
Molecular Weight: 397.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Idelalisib

Compound Description: Idelalisib (5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone) is a first-in-class, selective, oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) []. This enzyme plays a crucial role in supporting the survival and proliferation of malignant B cells []. Idelalisib is approved for use in combination with rituximab for the treatment of relapsed chronic lymphocytic leukemia (CLL), as well as for relapsed follicular lymphoma and small lymphocytic lymphoma [, ]. Despite its efficacy, idelalisib is associated with potentially severe immune-related adverse events, such as diarrhea, colitis, pneumonitis, and elevated liver enzymes [, , , , ].

Relevance: Idelalisib is the parent compound of Desfluoro Idelalisib. The only structural difference between the two is the presence of a fluorine atom at the 5-position of the quinazolinone ring in Idelalisib, which is absent in Desfluoro Idelalisib []. This minor modification can significantly impact the pharmacological properties and toxicity profiles of the two molecules.

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) []. These kinases regulate the cell cycle, and their inhibition can suppress the proliferation of tumor cells []. While palbociclib is primarily used in the treatment of certain breast cancers, its potential in B-cell malignancies is currently under investigation [].

Relevance: Preclinical studies have explored the synergistic anti-tumor effects of combining Palbociclib with PI3K inhibitors like Idelalisib in B-cell lymphoma models []. Although not directly structurally related to Desfluoro Idelalisib, Palbociclib's investigation in combination with Idelalisib highlights the importance of targeting multiple signaling pathways in B-cell malignancies.

Tirabrutinib

Compound Description: Tirabrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. This kinase is another key player in B-cell receptor signaling, and its inhibition can disrupt B-cell survival and proliferation []. Tirabrutinib is investigated for its potential in treating various B-cell malignancies, including CLL [].

Relevance: Clinical trials have evaluated the safety and efficacy of combining Tirabrutinib with Idelalisib in patients with previously treated CLL []. While Tirabrutinib and Desfluoro Idelalisib target different kinases within the B-cell receptor signaling pathway, their combined use highlights the potential of targeting multiple nodes within this pathway to improve treatment outcomes.

Venetoclax

Compound Description: Venetoclax is a selective, orally bioavailable inhibitor of B-cell lymphoma 2 (BCL-2) []. This protein plays a critical role in preventing apoptosis, and its inhibition can promote programmed cell death in malignant B cells []. Venetoclax is approved for the treatment of various hematologic malignancies, including CLL [].

Relevance: Studies have explored the use of Venetoclax in CLL patients who have relapsed or shown resistance to PI3K inhibitors, including Idelalisib []. Although not structurally related to Desfluoro Idelalisib, Venetoclax offers an alternative therapeutic strategy for patients who have failed or are intolerant to PI3K inhibitor-based therapies.

Obinutuzumab

Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody [, ]. It binds to the CD20 antigen found on the surface of B cells, triggering antibody-dependent cellular cytotoxicity and inducing apoptosis in malignant B cells [, ]. Obinutuzumab is approved for use in combination with other agents for the treatment of various B-cell malignancies, including CLL and follicular lymphoma [, ].

Relevance: Clinical trials have investigated the combination of Obinutuzumab with Idelalisib in patients with relapsed/refractory Waldenström macroglobulinemia (WM) [] and CLL []. Despite their different mechanisms of action, the combination of Obinutuzumab with Idelalisib highlights the potential of combining immunotherapy with targeted therapy in B-cell malignancies.

Tafasitamab

Compound Description: Tafasitamab is a humanized, Fc-engineered, anti-CD19 monoclonal antibody []. Similar to Obinutuzumab, it targets the CD19 antigen on B cells, inducing antibody-dependent cellular cytotoxicity and promoting apoptosis []. Tafasitamab is approved for use in combination with lenalidomide for the treatment of relapsed or refractory diffuse large B-cell lymphoma [].

Relevance: A phase II study investigated the combination of Tafasitamab with Idelalisib in patients with CLL previously treated with a BTK inhibitor []. The combination of Tafasitamab and Idelalisib, although targeting different surface antigens on B cells, demonstrates the potential of dual antibody-based therapies in CLL, particularly in the context of BTK inhibitor resistance.

Properties

CAS Number

870281-74-6

Product Name

Desfluoro Idelalisib

Molecular Formula

C₂₂H₁₉N₇O

Molecular Weight

397.43

Synonyms

3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.